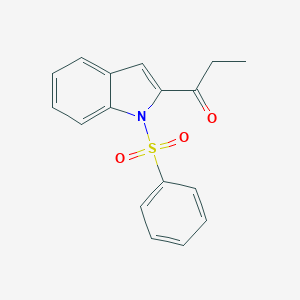
1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene often involves palladium-catalyzed cross-coupling reactions. For instance, dimethoxybis(3,3,3-trifluoropropen-1-yl)benzenes were prepared through palladium-catalyzed double cross-coupling reactions of diiododimethoxybenzenes, followed by reduction processes (Shimizu, Takeda, Higashi, & Hiyama, 2011). These methodologies highlight the synthetic approaches that could be adapted for the synthesis of 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene, demonstrating the importance of palladium-catalyzed reactions in constructing complex benzene derivatives.
Molecular Structure Analysis
The molecular structure of benzene derivatives, including those similar to 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene, has been extensively studied using various spectroscopic techniques and theoretical calculations. For example, the structure, spectroscopy, and theoretical calculations on related compounds were investigated to understand their molecular geometry and electronic properties (Li, Geng, He, & Cui, 2013). These studies are crucial for elucidating the molecular structure of 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene and understanding its electronic structure and behavior.
Chemical Reactions and Properties
Chemical reactions involving benzene derivatives can lead to a wide range of products, depending on the substituents and reaction conditions. For instance, the catalytic hydrogenation of certain benzene derivatives has been explored, showing how reaction conditions can significantly influence the products' formation (Jelčić, Samardžić, & Zrnčević, 2016). These insights into catalytic hydrogenation and other reactions are valuable for understanding the reactivity of 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene.
Physical Properties Analysis
The physical properties of benzene derivatives are influenced by their molecular structure. Studies on similar compounds have examined their photophysical properties, showing how structural differences can affect properties like fluorescence (Shimizu, Takeda, Higashi, & Hiyama, 2011). Such analyses are essential for predicting the behavior of 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene in various environments and applications.
Chemical Properties Analysis
The chemical properties of benzene derivatives, including reactivity, stability, and interactions with other molecules, are key areas of research. For example, the synthesis and properties of 1,3,5-tris(dimesitylboryl)benzene highlight the impact of substituents on the compound's reactivity and interactions (Okada, Sugawa, & Oda, 1992). Understanding these chemical properties is crucial for applications involving 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene, providing insights into its potential uses and limitations.
Aplicaciones Científicas De Investigación
- Summary of the Application : This compound is used in the synthesis of novel cannabinoid-type derivatives . These derivatives have high affinity and selectivity for the CB2 cannabinoid receptor . One of the analogues synthesized, 2-(2′,6′-dimethoxy-4′-(2″-methyloctan-2″-yl)phenyl)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol (1d), had a high affinity (Ki = 3.51 nM) and selectivity for the human CB2 receptor (hCB2) .
- Methods of Application or Experimental Procedures : The fenchone-resorcinol derivatives were synthesized by the coupling of (1S,4R)- (+) and (1R,4S)- (−)-fenchones with various resorcinols/phenols . The fenchone-resorcinol derivatives were fluorinated using Selectfluor and demethylated using sodium ethanethiolate in dimethylformamide (DMF) .
- Results or Outcomes : In the [ 35 S]GTPγS binding assay, the lead compound was found to be a highly potent and efficacious hCB2 receptor agonist (EC 50 = 2.59 nM, E (max) = 89.6%) . Two of the fenchone derivatives were found to possess anti-inflammatory and analgesic properties .
Safety And Hazards
Propiedades
IUPAC Name |
1,3-dimethoxy-5-(2-methyloctan-2-yl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O2/c1-6-7-8-9-10-17(2,3)14-11-15(18-4)13-16(12-14)19-5/h11-13H,6-10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYOUJBZUGHFNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)(C)C1=CC(=CC(=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20209270 | |
| Record name | 5-(1,1-Dimethylheptyl)-1,3-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20209270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene | |
CAS RN |
60526-81-0 | |
| Record name | 1-(1,1-Dimethylheptyl)-3,5-dimethoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60526-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(1,1-Dimethylheptyl)-1,3-dimethoxybenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060526810 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(1,1-Dimethylheptyl)-1,3-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20209270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(1,1-dimethylheptyl)-1,3-dimethoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.601 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-(1,1-Dimethylheptyl)-1,3-dimethoxybenzene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8C2EH6NAX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















